molecular formula C23H25NO5S B555903 H-D-Phe-OBzl Tos CAS No. 28607-46-7

H-D-Phe-OBzl Tos

Cat. No. B555903
CAS RN: 28607-46-7
M. Wt: 427.5 g/mol
InChI Key: ZLZGBBIPWXUQST-XFULWGLBSA-N
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Description

“H-D-Phe-OBzl Tos” is a phenylalanine derivative . It is also known as benzyl (2R)-2-amino-3-phenylpropanoate 4-methylbenzenesulfonate . The CAS Number is 28607-46-7 .


Synthesis Analysis

The synthesis of “H-D-Phe-OBzl Tos” involves multiple steps. For instance, one method involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .


Molecular Structure Analysis

The molecular formula of “H-D-Phe-OBzl Tos” is C23H25NO5S . The InChI Code is 1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 .


Chemical Reactions Analysis

The chemical reactions involving “H-D-Phe-OBzl Tos” are complex and involve multiple steps. For example, one reaction involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .


Physical And Chemical Properties Analysis

“H-D-Phe-OBzl Tos” has a molecular weight of 427.52 . It is a solid at room temperature .

Scientific Research Applications

  • Interdisciplinary Collaboration in Scientific Research : Research in the field of photocatalytic hydrogen evolution (PHE), an interdisciplinary subject, demonstrates the importance of collaboration across various scientific disciplines. This is relevant in understanding how different compounds, potentially including H-D-Phe-OBzl Tos, might be applied in interdisciplinary research scenarios (Yao, Hu, Zou, & Qu, 2022).

  • Scientific Methods in Wildlife Research : The hypothetico-deductive (H-D) method is a scientific approach for testing research hypotheses, including those in the field of wildlife science. This method's application could be considered for structuring research involving compounds like H-D-Phe-OBzl Tos (Romesburg, 1981).

  • Synthesis of Alternative Diketopiperazines : A study on the synthesis of alternative RGD mimetics, including the use of compounds similar to H-D-Phe-OBzl Tos, provides insight into the potential applications in drug design and synthesis. The research demonstrates the utility of these compounds in binding to specific receptors (Mihala et al., 2006).

  • Antisickling Activity of Amino Acid Benzyl Esters : A study examining the antisickling activity of L-phenylalanine benzyl ester (Phe-OBzl) provides insights into the medical applications of similar compounds. It highlights the potential of these compounds as therapeutic agents (Gorecki, Acquaye, Wilchek, Votano, & Rich, 1980).

  • Photocatalytic Hydrogen Evolution Research : Research on photocatalytic hydrogen evolution (PHE) from water splitting, a promising technology for converting solar energy into sustainable hydrogen fuel, could involve compounds like H-D-Phe-OBzl Tos in the development of novel catalysts or as part of the reaction process (Li et al., 2021).

Safety And Hazards

“H-D-Phe-OBzl Tos” is classified under the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGBBIPWXUQST-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659786
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Phe-OBzl Tos

CAS RN

28607-46-7
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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